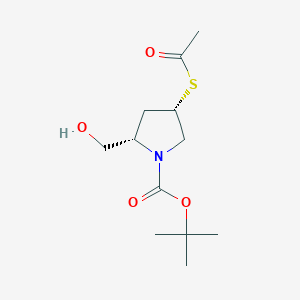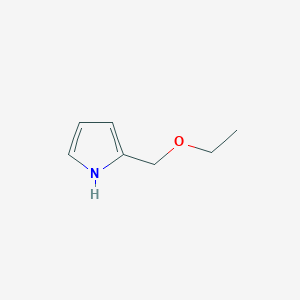
1-Butyl-3-methylpyridinium Chloride
Descripción general
Descripción
1-Butyl-3-methylpyridinium chloride is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. These liquids have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds. They are of interest for various applications, including as solvents for chemical reactions and in material science.
Synthesis Analysis
The synthesis of 1-butyl-3-methylpyridinium chloride is not directly described in the provided papers. However, similar ionic liquids are typically synthesized by combining an appropriate organic cation with a chloride anion. For example, 1-butyl-3-methylimidazolium chloride can be synthesized from 1-methylimidazole and 1-chlorobutane . The synthesis process often involves an alkylation reaction followed by purification steps to obtain the ionic liquid in a usable form.
Molecular Structure Analysis
The molecular structure of 1-butyl-3-methylpyridinium chloride has been studied using X-ray crystallography, which reveals a hydrogen bonding network involving the chloride anion and the imidazolium ring, as well as hydrophobic interactions between the n-butyl groups of the cations . This structure is believed to be partially retained in the liquid state, as suggested by the similarity of the Raman spectra of the crystalline and liquid states .
Chemical Reactions Analysis
1-Butyl-3-methylpyridinium chloride has been used as a solvent for the tritylation of cellulose, demonstrating its utility in promoting chemical reactions . Additionally, 1-butyl-3-methylpyridinium tribromide, a related compound, has been used as a reagent and solvent for the bromination of anilines and phenols, showcasing the versatility of these ionic liquids in facilitating various types of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-butyl-3-methylpyridinium chloride are not directly reported, but related ionic liquids have been extensively studied. For instance, 1-butyl-3-methylimidazolium chloride has been shown to have different crystalline polymorphs, which supports the formation of ionic liquids by inhibiting crystallization . The melting and freezing behaviors of 1-butyl-3-methylimidazolium chloride have been characterized using differential scanning calorimetry, revealing features such as a wide pre-melting range and excessive supercooling . These properties are important for understanding the behavior of ionic liquids and their potential applications.
Aplicaciones Científicas De Investigación
-
Application in Vibrational Spectroscopy
- Summary of Application : 1-Butyl-3-methylpyridinium Chloride is used in the study of ionic liquids’ structural features using vibrational spectroscopic methods .
- Methods of Application : The compound is studied using Raman and IR spectroscopy. Results from calculations and experimental methods are used to interpret the spectra .
- Results or Outcomes : The study found that ionic liquids based on 1-alkyl-3-methylpyridinium halides have unique properties that make them “green” solvents. They have low volatility, thermal stability over a broad temperature range, and the capability to be regenerated .
-
Application in Electrode Modification
- Summary of Application : 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide, a related compound, is used in the modification of electrodes for the detection of dopamine and uric acid in human urine samples .
- Methods of Application : The compound is used as a solvent in the modification process .
- Results or Outcomes : The modification enhances the detection of dopamine and uric acid in human urine samples .
-
Application as a Solvent in Synthesis
- Summary of Application : 1-Butyl-1-methylpyrrolidinium chloride, another related compound, is used as a solvent in the synthesis of oxychloridoselenites .
- Methods of Application : The compound is used as a solvent in the synthesis process .
- Results or Outcomes : The use of this compound as a solvent aids in the synthesis of oxychloridoselenites .
-
Application as a Catalyst
- Summary of Application : 1-Butyl-3-methylpyridinium Chloride is used as a catalyst for the synthesis of various organic compounds .
- Methods of Application : The compound is used as a catalyst in the synthesis process .
- Results or Outcomes : The use of this compound as a catalyst aids in the synthesis of various organic compounds .
-
Application as an Electrolyte
- Summary of Application : 1-Butyl-3-methylpyridinium Chloride is used as an electrolyte for battery applications .
- Methods of Application : The compound is used as an electrolyte in the battery manufacturing process .
- Results or Outcomes : The use of this compound as an electrolyte enhances the performance of batteries .
-
Application in Chromatographic Separations
- Summary of Application : 1-Butyl-3-methylpyridinium Chloride is used as a stationary or mobile phase in chromatographic separations .
- Methods of Application : The compound is used in the chromatographic process .
- Results or Outcomes : The use of this compound in chromatographic separations aids in the separation and analysis of complex mixtures .
-
Application in Electrochemical Applications
-
Application in Metal Recovery
-
Application in Iodination of Activated Aromatic and Heteroaromatic Amines
- Summary of Application : 1-Butyl-3-methylpyridinium dichloroiodate (BMPDCI) is used as an ionic liquid iodinating reagent for the iodination of activated aromatic and heteroaromatic amines .
- Methods of Application : The compound is used in the absence of any solvent. The ionic liquid was recovered and recycled in five subsequent reactions, without much loss of activity .
- Results or Outcomes : This method was applied for the synthesis of antiprotozoal drug Iodoquinol and antifungal drug Clioquinol .
Safety And Hazards
While specific safety and hazard information for 1-Butyl-3-methylpyridinium Chloride is not available in the sources, it’s important to handle all chemicals with care. General precautions include ensuring adequate ventilation, removing all sources of ignition, and taking measures against static discharges .
Propiedades
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCASOSWUQOQAG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049212 | |
| Record name | 1-Butyl-3-methylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylpyridinium Chloride | |
CAS RN |
125652-55-3 | |
| Record name | 1-Butyl-3-methylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylpyridinium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)

![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)


![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)


